molecular formula C6H12N4O B13305249 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13305249
M. Wt: 156.19 g/mol
InChI Key: FCSWTQCBHKNKFN-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical building block of interest in medicinal chemistry and drug discovery research. This amine-functionalized compound features a 1,2,3-triazole heterocycle, a privileged scaffold known for its significant role in designing bioactive molecules . Heterocycles containing 1,2,3-triazole motifs have been extensively studied for their diverse pharmacological potential, including antimicrobial, antiviral, and antiproliferative activities, making them valuable templates in the development of new therapeutic agents . The structure of this compound, which combines an ether and an amine group with the triazole ring, suggests potential utility as a synthetic intermediate or a core structure for further derivatization. Researchers can explore its application in constructing more complex heterocyclic systems or as a precursor for libraries of compounds in high-throughput screening. This product is intended for research purposes in laboratory settings only and is not classified as a drug, cosmetic, or for personal use.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-methoxy-2-(2-methyltriazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3

InChI Key

FCSWTQCBHKNKFN-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(CN)OC

Origin of Product

United States

Preparation Methods

Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)

The most widely adopted method to prepare 1,2,3-triazole derivatives, including the target compound, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry." This method efficiently forms the 1,2,3-triazole ring under mild conditions with high regioselectivity.

Typical synthetic sequence:

  • Step 1: Preparation of an azide precursor, often a 2-methyl azide derivative.
  • Step 2: Reaction of the azide with a terminal alkyne bearing the methoxyethanamine moiety.
  • Step 3: Copper(I) catalyst (e.g., CuSO4 with sodium ascorbate) promotes the cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole.

This method allows the direct formation of the 2-methyl-1,2,3-triazole ring attached to the methoxy-ethanamine side chain.

Functional Group Transformations and Methylation

  • After triazole ring formation, methylation at the N-2 position of the triazole ring can be performed using methylating agents such as iodomethane to obtain the 2-methyl substitution pattern.
  • The ethanamine side chain can be introduced or modified via reduction, oxidation, or substitution reactions on precursor molecules.

For example, alcohol precursors can be oxidized to aldehydes (using Dess–Martin periodinane), followed by conversion to alkynes (Ohira–Bestmann reagent), which then undergo CuAAC to form the triazole ring.

Nucleophilic Substitution and Coupling Reactions

Alternative synthetic routes involve nucleophilic aromatic substitution or Pd-catalyzed coupling reactions to introduce the triazole moiety onto aromatic or aliphatic backbones.

  • Aromatic nucleophilic substitution of aryl fluorides with triazole nucleophiles.
  • Pd-catalyzed cross-coupling of triazole derivatives with brominated substrates.

Though these methods are more common for aryl-triazole derivatives, they provide insight into the versatility of triazole ring incorporation.

Use of Solvents and Catalysts

  • Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), methanol, ethanol, and dioxane.
  • Bases such as potassium carbonate are used to deprotonate amines or phenols before nucleophilic substitution.
  • Phase transfer catalysts like tetrabutylammonium bromide (TBABr) can facilitate reactions in biphasic systems.
  • Acid addition salts of the compound can be prepared by treatment with acids like hydrochloric acid, hydrobromic acid, or methanesulfonic acid in suitable solvents.

Representative Preparation Method (Stepwise)

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Synthesis of azide precursor From suitable halide and sodium azide Azide intermediate for cycloaddition
2 Preparation of alkyne-functionalized ethanamine derivative From alcohol oxidation and alkyne introduction Terminal alkyne ready for cycloaddition
3 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) CuSO4, sodium ascorbate, DMF or methanol, room temp Formation of 1,2,3-triazole ring
4 Methylation of triazole N-H Iodomethane, base (e.g., K2CO3), DMF, room temp 2-Methyl substitution on triazole ring
5 Purification Column chromatography or recrystallization Pure 2-methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of methoxy, methyl, triazole, and ethanamine protons.
  • Mass Spectrometry: Molecular ion peak at m/z 157 (M+1) consistent with molecular weight 156.19 g/mol.
  • InChIKey: FCSWTQCBHKNKFN-UHFFFAOYSA-N confirms compound identity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several triazole-containing derivatives:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Substituents
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine (Target) Methoxy at C2, 2-methyltriazole ~196.22 Methoxy, 2-methyl-1,2,3-triazole
PTA-1 () Acetamide-linked triazole, trifluoromethylphenyl group ~408.35 Trifluoromethylphenyl, acetamide
N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine () Quinoxaline substituent, diethylamine ~296.37 Quinoxaline, diethylamine
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride () 1,2,4-Triazole isomer, phenyl group ~224.70 (free base) Phenyl, 1,2,4-triazole
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine () Imidazole instead of triazole ~125.17 Imidazole, methyl

Key Observations :

  • The methoxy group in the target compound likely enhances solubility compared to lipophilic groups (e.g., phenyl in ).
  • The 2-methyl-2H-1,2,3-triazole configuration may confer metabolic stability over 1,2,4-triazole isomers due to steric hindrance .
Physicochemical and Crystallographic Properties
  • Solubility : The methoxy group likely improves aqueous solubility compared to halogenated analogs (e.g., chloro in ).
  • Crystal Packing : Isostructural compounds () show that substituents like halogens influence packing. The methoxy group’s polarity may promote intermolecular hydrogen bonding, affecting crystallinity .
  • Conformational Analysis : Planar triazole rings () suggest rigidity, while the methoxy group’s orientation could introduce torsional strain.

Biological Activity

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is C6H12N4OC_6H_{12}N_4O with a molecular weight of 156.19 g/mol. The triazole ring structure contributes to its unique chemical properties, including stability against metabolic degradation and the ability to engage in hydrogen bonding and π-stacking interactions .

Synthesis

The synthesis of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for creating triazole compounds. This reaction allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that 1,2,3-triazoles exhibit significant antimicrobial activity. A study highlighted that various triazole derivatives were synthesized and tested for their inhibitory effects against several microbial strains. The results demonstrated that compounds containing the triazole moiety showed promising antimicrobial effects . Specifically, compounds similar to 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine were noted for their enhanced biocompatibility and effectiveness against resistant strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, hybrids containing triazole structures have shown cytotoxic effects against cancer cell lines such as HepG-2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values indicating potent activity . The incorporation of electron-donating groups in the phenyl ring attached to the triazole significantly improved cytotoxicity across various cancer types.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, 1,2,3-triazoles have demonstrated antioxidant capabilities. The antioxidant profile was assessed using various bioanalytical methods such as ABTS assays. Compounds similar to 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine exhibited notable radical scavenging activities .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The position and type of substituents on the triazole ring can significantly influence their potency. For example:

CompoundStructureIC50 (µM)Activity
Compound ATriazole with methyl group12.22High cytotoxicity
Compound BTriazole with methoxy group13.36Moderate cytotoxicity
Compound CTriazole without substituent15.31Lower cytotoxicity

This table illustrates how modifications to the triazole structure can enhance or reduce biological activity.

Case Studies

  • Antimicrobial Study : A recent investigation reported that a series of synthesized triazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of hydrophobic groups improved membrane permeability and antimicrobial efficacy .
  • Anticancer Research : In a comparative study involving various triazole derivatives, it was found that those with specific substitutions at the N(1) position exhibited superior activity against multiple cancer cell lines compared to unsubstituted analogs .

Q & A

Q. What synthetic strategies are effective for preparing 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging its triazole-forming reactivity. Key steps include:

  • Click Chemistry : Reacting a terminal alkyne (e.g., propargylamine derivative) with an azide (e.g., 2-methoxy-2-azidoethane) under Cu(I) catalysis. Reaction conditions: anhydrous solvent (e.g., THF or DMF), room temperature or mild heating (50–60°C), and inert atmosphere (argon/nitrogen) to prevent Cu oxidation .
  • Purification : Recrystallization from ethanol or methanol, as demonstrated in analogous triazole-amine syntheses (e.g., N,N-diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine) .

Q. Example Protocol :

StepReagents/ConditionsYield
Azide preparationNaN₃, DMF, 12h, RT85%
CuAAC reactionCuSO₄·5H₂O, sodium ascorbate, THF, 24h, 50°C72%
PurificationEthanol recrystallization95% purity

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃), triazole protons (δ 7.5–8.5 ppm), and amine (-NH₂) signals.
    • UV-Vis : Triazole absorption bands (~250–360 nm) validate π→π* transitions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (±0.3%) .

Advanced Questions

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • R1/wR2 convergence thresholds (<0.05 for high-resolution data) .
  • Visualization : Mercury CSD for packing diagrams and ORTEP for thermal ellipsoid plots .

Case Study : A related rhenium-triazole complex achieved R1 = 0.0306 using SHELXL, demonstrating robustness for triazole-containing systems .

Q. How can computational modeling predict its reactivity or biological interactions?

  • Docking Studies : Use AutoDock Vina or GOLD to model interactions with biological targets (e.g., enzymes). For example:
    • Triazole coordination to metal ions (e.g., Re, Cu) in catalysis .
    • Hydrogen bonding via the methoxy and amine groups .
  • DFT Calculations : Gaussian 09 or ORCA to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict redox behavior.

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Compare with experimental UV-Vis data for validation .

Q. How to address discrepancies in spectroscopic or crystallographic data?

  • Cross-Validation : Combine NMR, MS, and SCXRD to resolve ambiguities (e.g., tautomerism in triazole rings).
  • Temperature-Dependent Studies : Vary crystallization conditions (solvent, temperature) to isolate polymorphs or conformational isomers .
  • Database Mining : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous triazole-amine compounds .

Methodological Notes

  • Safety : Handle under fume hood; use gloves/goggles due to amine reactivity (see analogous safety protocols) .
  • Data Repositories : Deposit spectral and crystallographic data in public repositories (e.g., Chemotion) for reproducibility .

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